3-Allyloxy-5-hydroxybenzoic acid methyl ester
Overview
Description
3-Allyloxy-5-hydroxybenzoic acid methyl ester is a versatile chemical compound with immense potential in scientific research. It exhibits a unique combination of properties, making it suitable for various applications such as drug synthesis, polymer modification, and organic chemistry studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyloxy-5-hydroxybenzoic acid methyl ester typically involves the esterification of 3-Allyloxy-5-hydroxybenzoic acid. This process can be achieved through various methods, including Fischer esterification, which involves reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid. Another method involves the use of methylating agents like diazomethane.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Allyloxy-5-hydroxybenzoic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The allyloxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3-Allyloxy-5-hydroxybenzoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Allyloxy-5-hydroxybenzoic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxybenzoic acid methyl ester
- 3-Allyloxybenzoic acid methyl ester
- 5-Hydroxybenzoic acid methyl ester
Uniqueness
3-Allyloxy-5-hydroxybenzoic acid methyl ester stands out due to its unique combination of allyloxy and hydroxy functional groups, which confer distinct reactivity and properties. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Properties
IUPAC Name |
methyl 3-hydroxy-5-prop-2-enoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-4-15-10-6-8(11(13)14-2)5-9(12)7-10/h3,5-7,12H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPGZQRXYGXXPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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